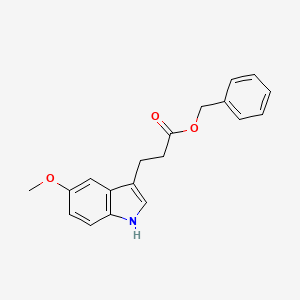
Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a benzyl ester linked to a 3-(5-methoxy-1H-indol-3-yl)propanoic acid moiety, making it a significant molecule in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate typically involves the esterification of 3-(5-methoxy-1H-indol-3-yl)propanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic conditions. Commonly used reagents include sulfuric acid or hydrochloric acid as catalysts, and the reaction is often carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of benzyl 3-(5-formyl-1H-indol-3-yl)propanoate.
Reduction: Formation of benzyl 3-(5-methoxy-1H-indol-3-yl)propanol.
Substitution: Formation of halogenated derivatives of the indole ring.
Scientific Research Applications
Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate involves its interaction with various molecular targets, including enzymes and receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing signaling pathways and exerting biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
3-(5-methoxy-1H-indol-3-yl)propanoic acid: Lacks the benzyl ester group but shares the indole core structure.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Contains a similar indole structure with variations in the side chain.
Uniqueness
Benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate is unique due to its specific ester linkage, which can influence its solubility, stability, and biological activity compared to other indole derivatives. The presence of the benzyl group can also enhance its ability to cross cell membranes, potentially increasing its efficacy in biological systems .
Properties
CAS No. |
76834-79-2 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
benzyl 3-(5-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H19NO3/c1-22-16-8-9-18-17(11-16)15(12-20-18)7-10-19(21)23-13-14-5-3-2-4-6-14/h2-6,8-9,11-12,20H,7,10,13H2,1H3 |
InChI Key |
FNJYDLQOPWHALY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















